molecular formula C18H14Cl2N6O2 B1583696 Disperse Yellow 163 CAS No. 67923-43-7

Disperse Yellow 163

Cat. No.: B1583696
CAS No.: 67923-43-7
M. Wt: 417.2 g/mol
InChI Key: MUERWWKQVXXPML-UHFFFAOYSA-N
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Description

Propanenitrile, 3,3’-[[4-[(2,6-dichloro-4-nitrophenyl)azo]phenyl]imino]bis- is a synthetic organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications, particularly in textiles and fabrics. The compound is characterized by its complex molecular structure, which includes azo and nitrile functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanenitrile, 3,3’-[[4-[(2,6-dichloro-4-nitrophenyl)azo]phenyl]imino]bis- typically involves multiple steps:

    Starting Materials: The synthesis begins with 2,6-dichloro-4-nitroaniline and propanenitrile.

    Diazotization: 2,6-dichloro-4-nitroaniline undergoes diazotization using sodium nitrite in an acidic medium to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with a suitable coupling component, such as a phenyl derivative, to form the azo compound.

    Nitrile Formation:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Handling of Reactants: Large quantities of starting materials are handled in industrial reactors.

    Optimized Reaction Conditions: Reaction conditions such as temperature, pressure, and pH are optimized for maximum yield and purity.

    Purification: The final product is purified through filtration, crystallization, and drying processes to obtain the desired dye quality.

Chemical Reactions Analysis

Types of Reactions

Propanenitrile, 3,3’-[[4-[(2,6-dichloro-4-nitrophenyl)azo]phenyl]imino]bis- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, affecting its color properties.

    Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium dithionite and zinc dust are commonly used reducing agents.

    Substitution Reagents: Halogens and other electrophiles are used for substitution reactions.

Major Products Formed

    Oxidation Products: Oxidized derivatives with altered color properties.

    Reduction Products: Amines formed by breaking the azo bond.

    Substitution Products: Various substituted derivatives with different functional groups.

Scientific Research Applications

Propanenitrile, 3,3’-[[4-[(2,6-dichloro-4-nitrophenyl)azo]phenyl]imino]bis- has several scientific research applications:

    Chemistry: Used as a model compound in studying azo dye chemistry and reaction mechanisms.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in medical diagnostics and as a therapeutic agent.

    Industry: Widely used as a dye in the textile industry, providing vibrant colors to fabrics.

Mechanism of Action

The mechanism of action of Propanenitrile, 3,3’-[[4-[(2,6-dichloro-4-nitrophenyl)azo]phenyl]imino]bis- involves its interaction with molecular targets through its azo and nitrile groups. The azo group can undergo reduction to form amines, which can interact with various biological molecules. The nitrile group can participate in nucleophilic addition reactions, affecting the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

    Disperse Orange 30: Another azo dye with similar structural features and applications.

    Disperse Yellow 163: A related compound with similar azo and nitrile groups but different substituents.

Uniqueness

Propanenitrile, 3,3’-[[4-[(2,6-dichloro-4-nitrophenyl)azo]phenyl]imino]bis- is unique due to its specific combination of functional groups, which impart distinct color properties and reactivity. Its dichloro and nitro substituents enhance its stability and colorfastness, making it a valuable dye in industrial applications.

Properties

IUPAC Name

3-[N-(2-cyanoethyl)-4-[(2,6-dichloro-4-nitrophenyl)diazenyl]anilino]propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N6O2/c19-16-11-15(26(27)28)12-17(20)18(16)24-23-13-3-5-14(6-4-13)25(9-1-7-21)10-2-8-22/h3-6,11-12H,1-2,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUERWWKQVXXPML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])Cl)N(CCC#N)CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7070846
Record name 3,3'-((4-((2,6-Dichloro-4-nitrophenyl)azo)phenyl)imino)bispropiononitrile
Source EPA DSSTox
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Molecular Weight

417.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67923-43-7, 71767-67-4
Record name 3,3′-[[4-[2-(2,6-Dichloro-4-nitrophenyl)diazenyl]phenyl]imino]bis[propanenitrile]
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Record name Propanenitrile, 3,3'-((4-(2-(2,6-dichloro-4-nitrophenyl)diazenyl)phenyl)imino)bis-
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Record name Propanenitrile, 3,3'-[[4-[2-(2,6-dichloro-4-nitrophenyl)diazenyl]phenyl]imino]bis-
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Record name 3,3'-((4-((2,6-Dichloro-4-nitrophenyl)azo)phenyl)imino)bispropiononitrile
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Record name 3,3'-[[4-[(2,6-dichloro-4-nitrophenyl)azo]phenyl]imino]bispropiononitrile
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Record name Propanenitrile, 3,3'-[[4-[2-(2,6-dichloro-4-nitrophenyl)diazenyl]phenyl]imino]bis
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